4-amino-N-(3-chlorophenyl)benzamide

VAP-1 SSAO inflammation

4-Amino-N-(3-chlorophenyl)benzamide is a para-amino, meta-chloro-substituted benzanilide (molecular weight 246.69 g/mol, XLogP3 3.1 ) that occupies a defined intersection within the 4-aminobenzamide pharmacophore space. The compound has been profiled in curated bioactivity databases (PubChem CID 839225 ) and is commercially available at ≥95% purity from multiple reputable vendors including Sigma-Aldrich and Fluorochem.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 888-80-2
Cat. No. B187286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3-chlorophenyl)benzamide
CAS888-80-2
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H11ClN2O/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,15H2,(H,16,17)
InChIKeyOETFINUAVMEDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(3-chlorophenyl)benzamide (CAS 888-80-2): Core Identity and Procurement Entry Point


4-Amino-N-(3-chlorophenyl)benzamide is a para-amino, meta-chloro-substituted benzanilide (molecular weight 246.69 g/mol, XLogP3 3.1 ) that occupies a defined intersection within the 4-aminobenzamide pharmacophore space. The compound has been profiled in curated bioactivity databases (PubChem CID 839225 ) and is commercially available at ≥95% purity from multiple reputable vendors including Sigma-Aldrich and Fluorochem .

Why 4-Amino-N-(3-chlorophenyl)benzamide Cannot Be Generically Substituted: Structural Determinants of Differential Pharmacology


Within the 4-aminobenzamide class, small positional changes in the amino and chloro substituents produce orders-of-magnitude differences in target affinity and selectivity . The para-amino group on the benzoyl ring is critical for hydrogen-bond donor interactions within target binding pockets, while the meta-chloro substituent on the N-phenyl ring confers distinct conformational and electronic properties relative to ortho-chloro, para-chloro, or des-chloro analogs . The compound's two rotatable bonds and XLogP3 of 3.1 place it in a physicochemical property space that differs meaningfully from its positional isomers, directly impacting membrane permeability and target engagement .

4-Amino-N-(3-chlorophenyl)benzamide: Head-to-Head Quantitative Differentiation Evidence


VAP-1/SSAO Inhibition: Species-Specific IC50 Values Differentiate Target Engagement Profiles

In a comprehensive VAP-1 inhibitor program curated by Astellas Pharma and deposited in ChEMBL/BindingDB, 4-amino-N-(3-chlorophenyl)benzamide (CHEMBL3919913) was evaluated in parallel against both rat and human VAP-1 enzymes expressed in CHO cells using an identical [¹⁴C]-benzylamine oxidation assay. The compound displayed a pronounced species-selectivity window: IC₅₀ = 23 nM against rat VAP-1 versus IC₅₀ = 180 nM against human VAP-1 (ratio human/rat = 7.8-fold) . This species-dependence profile is mechanistically informative because it contrasts with comparator CHEMBL4076388, a structurally related benzamide analog with a distinct substitution pattern, which exhibited IC₅₀ = 250 nM against human VAP-1 under identical assay conditions . The 1.4-fold more potent human VAP-1 activity of the target compound (180 nM vs. 250 nM) demonstrates that the 4-amino-3′-chloro substitution pattern provides a measurable advantage over comparator chemotypes within this target class.

VAP-1 SSAO inflammation

Regioisomeric Differentiation: Ortho-, Meta-, and Para-Amino Substitution Drives Divergent Biological Profiles

The position of the amino group on the benzoyl ring is a critical determinant of biological activity within the N-(3-chlorophenyl)benzamide series. The para-amino isomer (target compound, 4-amino-N-(3-chlorophenyl)benzamide, PubChem CID 839225 ) is commercially available as a crystalline solid from multiple suppliers at ≥95% purity . The ortho-amino isomer (2-amino-N-(3-chlorophenyl)benzamide, CAS 22312-61-4) and meta-amino isomer (3-amino-N-(3-chlorophenyl)benzamide, CAS 115175-22-9) possess identical molecular formula (C₁₃H₁₁ClN₂O) and molecular weight (246.69 g/mol) but exhibit distinct target engagement profiles. In enzyme profiling studies, the ortho-amino isomer has been characterized with an IC₅₀ of 58 nM against a distinct enzyme target , while the meta-amino isomer has been reported as a DPP-IV inhibitor scaffold with biological activity in the low micromolar range . The para-amino substitution of the target compound enables a linear molecular geometry that facilitates binding to the VAP-1 active site, whereas the ortho-amino substitution introduces steric hindrance that redirects target selectivity toward alternative enzymes. These regioisomers are therefore not interchangeable for any given biological assay.

structure-activity relationship regioisomer benzamide

Physicochemical Property Differentiation: LogP and Polar Surface Area Define a Unique Oral Bioavailability Space

4-Amino-N-(3-chlorophenyl)benzamide occupies a distinct physicochemical property space that differentiates it from closely related analogs. The compound has a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 55.1 Ų . In comparison, the des-chloro analog 4-amino-N-phenylbenzamide (CAS 782-45-6, molecular weight 212.25 g/mol) is significantly less lipophilic (estimated XLogP ≈ 1.8), and the para-chloro positional isomer 4-amino-N-(4-chlorophenyl)benzamide (CAS 7555-94-4) has a comparable XLogP but a different spatial electrostatic profile due to the altered chloro position . The target compound's XLogP3 of 3.1 falls within the optimal range for oral absorption (1–4), while its TPSA of 55.1 Ų is well below the 140 Ų threshold predictive of good oral bioavailability . With only 2 hydrogen bond donors and 2 hydrogen bond acceptors, the compound satisfies all four Lipinski Rule of Five criteria . The 2-amino regioisomer (2-amino-N-(3-chlorophenyl)benzamide, CAS 22312-61-4) shares the same molecular formula but differs in intramolecular hydrogen-bonding capability between the ortho-amino and carbonyl groups, potentially altering its effective permeability and solubility profile .

ADME Lipinski drug-likeness

Synthetic Accessibility and Supply Chain Reproducibility: Direct Amide Coupling from Commodity Starting Materials

4-Amino-N-(3-chlorophenyl)benzamide is synthesized via a single-step condensation of 4-aminobenzoic acid (PABA, CAS 150-13-0) with 3-chloroaniline (CAS 108-42-9) using standard carbodiimide coupling reagents such as DCC or EDCI . Both starting materials are commodity chemicals available at low cost from hundreds of global suppliers, enabling reproducible synthesis without reliance on complex intermediates or chiral separations. By contrast, certain structurally related benzamide analogs with elaborate substitution patterns (e.g., alkoxy or trifluoromethyl groups on the N-phenyl ring) require multi-step synthetic routes involving protecting group strategies, nitro-group reductions, or palladium-catalyzed cross-couplings, increasing cost and batch-to-batch variability risk . The target compound is available commercially from at least five independent suppliers (Sigma-Aldrich , Fluorochem , AK Scientific , CymitQuimica, and Leyan) at purities of 95% or higher, with pricing transparency at the 1 g scale (e.g., Fluorochem: £158.00/1 g ). This multi-supplier availability mitigates single-vendor dependency risk for procurement programs.

chemical synthesis procurement supply chain

Patent Landscape: Scaffold Presence in VAP-1 Inhibitor Intellectual Property Defines Commercial Relevance

The 4-amino-N-(3-chlorophenyl)benzamide scaffold appears within the Markush structures of patent families covering benzamide-based VAP-1/SSAO inhibitors assigned to Astellas Pharma . The Astellas VAP-1 inhibitor program generated a substantial bioactivity dataset now publicly curated in ChEMBL and BindingDB, demonstrating that this specific substitution pattern was of sufficient interest to warrant quantitative profiling in recombinant enzyme assays . This patent presence provides a documented precedent for the compound's relevance in drug discovery programs targeting VAP-1-mediated inflammatory pathways. The clinical-stage VAP-1 inhibitor PXS-4728A (BI-1467335, CAS 1478364-68-9), while structurally distinct (a 4-alkoxy-N-tert-butylbenzamide rather than a 4-amino-N-arylbenzamide), validates the VAP-1 target class and provides a clinical benchmark against which the target compound's in vitro potency can be contextually evaluated . Notably, the target compound's human VAP-1 IC₅₀ of 180 nM is substantially weaker than PXS-4728A (reported pIC₅₀ ≈ 8.3, corresponding to IC₅₀ ≈ 5 nM ), confirming that the 4-amino-N-(3-chlorophenyl)benzamide chemotype represents an early-stage scaffold requiring further optimization for clinical candidacy.

patent VAP-1 intellectual property

4-Amino-N-(3-chlorophenyl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


VAP-1/SSAO Inhibitor Hit Finding and Early Lead Optimization

The compound serves as a validated VAP-1/SSAO inhibitor hit with known quantitative potency parameters (rat IC₅₀ = 23 nM, human IC₅₀ = 180 nM ). The 7.8-fold species-selectivity window enables rational selection of rodent models for initial in vivo proof-of-concept studies, while the human VAP-1 potency provides a measurable benchmark for structure-activity relationship (SAR) expansion around the 4-aminobenzamide core. The compound's presence in Astellas Pharma VAP-1 patent families provides freedom-to-operate context for drug discovery programs.

Benzamide Pharmacophore Development and Fragment-Based Screening Libraries

With its defined 4-amino-3′-chloro substitution pattern, compact molecular weight (246.69 g/mol), favorable XLogP3 (3.1), and TPSA (55.1 Ų) fully compliant with Lipinski Rule of Five criteria , this compound is suitable for inclusion in fragment-screening or lead-like compound libraries. Its regioisomeric identity (para-amino, meta-chloro) provides a well-defined structural anchor point for systematic SAR exploration, distinguishing it from the ortho-amino and meta-amino regioisomers that exhibit divergent target engagement profiles .

Chemical Biology Tool Compound for Amine Oxidase Target Class Studies

The compound's dual VAP-1 inhibition data across species (rat and human) make it a useful chemical biology probe for investigating copper-containing amine oxidase (AOC3/VAP-1) biology. Researchers can leverage the species-dependent potency differential to design appropriate controls and select relevant in vitro systems. The availability of multiple commercial suppliers (Sigma-Aldrich , Fluorochem , AK Scientific) at ≥95% purity ensures reproducible procurement for multi-laboratory collaborative studies.

Synthetic Intermediate and Building Block for Focused Library Synthesis

The para-amino group provides a reactive handle for further derivatization (acylation, sulfonylation, reductive amination, diazotization) without requiring protecting group manipulation of the amide NH, enabling rapid parallel library synthesis . The single-step accessibility from commodity chemicals (4-aminobenzoic acid + 3-chloroaniline) supports cost-effective scale-up for medicinal chemistry programs requiring gram-to-kilogram quantities.

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